REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]([OH:12])[C:7](=[O:13])[C:6](=[O:14])[NH:5]2.[N+:15]([O-])([O-:17])=[O:16].[K+]>S(=O)(=O)(O)O>[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[N+:15]([O-:17])=[O:16])[N:8]([OH:12])[C:7](=[O:13])[C:6](=[O:14])[NH:5]2 |f:1.2|
|
Name
|
KNO3
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C2NC(C(N(C2=CC1)O)=O)=O
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was reacted at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The resulting crystals were recovered by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2NC(C(N(C2=CC1[N+](=O)[O-])O)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 310 mg | |
YIELD: CALCULATEDPERCENTYIELD | 15.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |